Isobutyl vinyl ether

Description

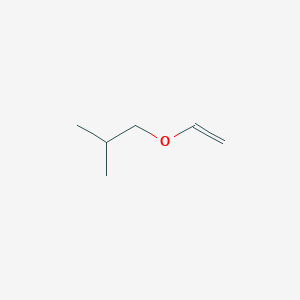

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCMOJQQLBXBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | VINYL ISOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-44-5 | |

| Record name | Isobutyl vinyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029608 | |

| Record name | Vinyl isobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO] | |

| Record name | VINYL ISOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

15 °F (NFPA, 2010) | |

| Record name | VINYL ISOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

59.5 [mmHg] | |

| Record name | Isobutyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-53-5 | |

| Record name | VINYL ISOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl isobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl isobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL ISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQ2X2D0TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Vinyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl vinyl ether (IBVE) is a colorless, flammable liquid with a characteristic ether-like odor. It is a key monomer in the production of a variety of polymers and copolymers, particularly polyvinyl ethers. These polymers find extensive applications in adhesives, coatings, lacquers, and as plasticizers.[1] Its reactivity, driven by the electron-rich vinyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with generalized experimental protocols for its synthesis and polymerization.

Chemical Structure and Identification

This compound consists of an isobutyl group linked to a vinyl group through an ether linkage. The IUPAC name for this compound is 1-(ethenyloxy)-2-methylpropane.[1]

References

An In-depth Technical Guide to the Synthesis of Isobutyl Vinyl Ether from Isobutanol and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl vinyl ether (IBVE) from isobutanol and acetylene. IBVE is a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis, finding applications in coatings, adhesives, and as a protecting group. This document details the core methodologies for its synthesis, including reaction mechanisms, experimental protocols, and key process parameters.

Introduction

This compound is a colorless, flammable liquid with a characteristic ether-like odor. Its synthesis is primarily achieved through the vinylation of isobutanol with acetylene, a reaction that can be performed under various conditions, broadly categorized into gas-liquid phase and liquid-phase processes.[1] The choice of methodology is often dictated by the desired scale of production, safety considerations, and available equipment.

The fundamental reaction involves the base-catalyzed nucleophilic addition of isobutanol to the triple bond of acetylene. Common catalysts include alkali metal hydroxides and alkoxides, with potassium salts often exhibiting higher activity.[1]

Reaction Mechanism: Base-Catalyzed Vinylation

The synthesis of this compound from isobutanol and acetylene proceeds via a base-catalyzed nucleophilic addition, a process mechanistically related to the Favorskii reaction. The reaction is initiated by the deprotonation of isobutanol by a strong base, typically an alkali metal hydroxide or alkoxide, to form a more nucleophilic isobutoxide anion. This anion then attacks one of the sp-hybridized carbons of the acetylene molecule. The resulting vinyl anion is subsequently protonated by a proton source, typically another molecule of isobutanol, to yield the final product, this compound, and regenerate the isobutoxide catalyst.

Caption: Reaction Mechanism of this compound Synthesis

Synthesis Methodologies and Experimental Protocols

The industrial production of this compound from isobutanol and acetylene is primarily accomplished through two main process types: gas-liquid reaction processes and liquid-phase reaction processes.[1]

Gas-Liquid Reaction Process

In this method, gaseous acetylene is bubbled through liquid isobutanol containing a catalyst. This process can be carried out in various reactors, including autoclaves for batch production, and bubble towers, spray towers, or loop reactors for continuous production.[1]

Experimental Protocol: Batch Production in an Autoclave

-

Catalyst Preparation: A solution of potassium isobutoxide is prepared by reacting potassium hydroxide with isobutanol.

-

Reaction Setup: A stainless steel autoclave is charged with isobutanol, the potassium isobutoxide catalyst, and a high-boiling point solvent such as dimethylaniline.[1] The solvent helps to increase the reaction temperature and reduce the vapor pressure of the alcohol.[1]

-

Reaction Execution: The autoclave is sealed and pressurized with acetylene gas to 0.5 MPa. The reaction mixture is heated to 160°C and maintained for 7 hours with stirring.[1]

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is then distilled to separate the this compound from the solvent, unreacted isobutanol, and catalyst residues.

Experimental Protocol: Continuous Production in a Bubble Tower

-

Feed Preparation: An isobutanol solution containing 12-20% potassium hydroxide is prepared.[1]

-

Reaction Setup: The isobutanol-catalyst solution is continuously fed into a bubble tower, maintaining a liquid level of 50-80%.[1] Acetylene gas is compressed, purified, and introduced at the bottom of the tower.[1]

-

Reaction Execution: The reaction is carried out at a temperature of 125–150 °C and a pressure of 0.3–0.6 MPa.[1] The heat of reaction is removed by circulating the reaction solution through a heat exchanger.[1]

-

Product Collection: The this compound product, along with unreacted acetylene and isobutanol, exits from the top of the tower.[1] This mixture is cooled, and the liquid products are collected. Unreacted acetylene is recycled back into the reactor.[1]

Full Liquid-Phase Cyclic Reaction Process

This process, developed for continuous production, involves dissolving acetylene in the isobutanol-catalyst solution at low temperature and pressure before the reaction.[1]

Experimental Protocol: Continuous Production in a Tubular Reactor

-

Feed Preparation: Pure acetylene gas is dissolved in a solution of isobutanol containing 3% potassium isobutoxide at a low temperature and pressure.[1] A solvent like N-methyl pyrrolidone can be added to enhance acetylene solubility.[1]

-

Reaction Execution: The acetylene-saturated solution is then pumped into a tubular reactor and subjected to a temperature of 155 °C and a pressure of 6–8 MPa.[1] The residence time in the reactor is approximately 260 seconds.[1]

-

Product Separation and Recycling: The product mixture exiting the reactor is cooled and depressurized. A portion of the product is collected, while the remainder is recycled back to the absorption unit to be re-saturated with acetylene.[1]

Data Presentation

The following tables summarize the quantitative data for the different synthesis processes described.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Gas-Liquid (Autoclave) | Gas-Liquid (Bubble Tower) | Full Liquid-Phase (Tubular Reactor) |

| Catalyst | Potassium Isobutoxide | Potassium Hydroxide (12-20%) | Potassium Isobutoxide (3%) |

| Temperature | 160 °C[1] | 125–150 °C[1] | 155 °C[1] |

| Pressure | 0.5 MPa[1] | 0.3–0.6 MPa[1] | 6–8 MPa[1] |

| Solvent | Dimethylaniline[1] | None | N-methyl pyrrolidone (optional)[1] |

| Reaction Time | 7 hours[1] | Continuous | 260 seconds (residence time)[1] |

Table 2: Performance Metrics for this compound Synthesis

| Metric | Gas-Liquid (Autoclave) | Gas-Liquid (Bubble Tower) | Full Liquid-Phase (Tubular Reactor) |

| Isobutanol Conversion | > 70%[1] | > 80% (per pass)[1] | 77.5%[1] |

| IBVE Yield | Not specified | 98% (overall)[1] | Not specified |

| IBVE Selectivity | Not specified | Not specified | 97.3%[1] |

| Purity | Not specified | Not specified | Not specified |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow for IBVE Synthesis

A key challenge in the purification of this compound is the potential for the formation of an azeotrope with unreacted isobutanol. A patented method to overcome this involves the conversion of the residual isobutanol into acetaldehyde diisobutyl acetal, which has a significantly different boiling point, allowing for easier separation by distillation.

Caption: Purification Logic via Acetal Formation

Conclusion

The synthesis of this compound from isobutanol and acetylene is a well-established industrial process with multiple viable methodologies. The choice between gas-liquid and liquid-phase processes depends on the desired scale and operational preferences. For laboratory-scale synthesis and high-purity applications, careful consideration of the purification strategy, such as the acetal formation method, is crucial. This guide provides the foundational knowledge for researchers and professionals to understand and implement the synthesis of this important chemical intermediate. Further optimization of reaction conditions and catalyst systems remains an active area of research to improve efficiency and sustainability.

References

An In-depth Technical Guide to the Physical Properties of Isobutyl Vinyl Ether Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl vinyl ether (IBVE) is a versatile monomer recognized for its utility in the synthesis of a wide range of polymers and copolymers. Its unique chemical structure, featuring a reactive vinyl group and a bulky isobutyl group, imparts specific characteristics to the resulting polymers, making them suitable for diverse applications, including adhesives, coatings, and specialty materials. A thorough understanding of the fundamental physical properties of the IBVE monomer is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of key data.

Core Physical Properties

The physical characteristics of this compound are crucial for its use in various chemical processes. These properties are summarized in the tables below, providing a clear and concise reference for laboratory and industrial applications.

General and Molar Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-(Ethenyloxy)-2-methylpropane, Isobutoxyethene | [1][2] |

| CAS Number | 109-53-5 | [1] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, fruity, ether-like | [1][3] |

Thermophysical Properties

| Property | Value | Reference(s) |

| Boiling Point | 82-85 °C | [4][5] |

| Melting Point | -112 °C | [4][5] |

| Density | 0.768 - 0.77 g/cm³ at 25 °C | [3][4] |

| Vapor Pressure | 68 mmHg at 20 °C | [4][6] |

| Vapor Density | 3.45 (vs air) | [1][6] |

| Flash Point | -9 °C (15 °F) | [1][5] |

Optical and Solubility Properties

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.394 - 1.396 | [4][5] |

| Solubility in Water | 0.7 g/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is essential for its characterization and quality control. The following sections detail the methodologies for measuring key physical parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar (optional, but recommended for even heating)

-

Clamps and stand

Procedure:

-

Place approximately 0.5-1 mL of this compound into the test tube. If using a magnetic stirrer, add a small stir bar.

-

Position the test tube in the heating block or oil bath.

-

Clamp a thermometer so that the bulb is suspended in the vapor phase, approximately 1 cm above the surface of the liquid.

-

Begin heating the sample gently while stirring.

-

Observe the formation of a reflux ring—a zone of condensing vapor on the inner wall of the test tube.

-

Adjust the heating rate to maintain a steady reflux. The temperature at which the reflux ring stabilizes is the boiling point of the liquid.[6][7]

-

Record the temperature. For high accuracy, the observed boiling point should be corrected to standard atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. This can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Analytical balance

-

Pasteur pipette

Procedure:

-

Carefully weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Using a Pasteur pipette, transfer a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[8][9]

-

Weigh the graduated cylinder containing the this compound and record the new mass.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[10]

-

For improved accuracy, repeat the measurement several times and calculate the average density.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and can be used to assess its purity. An Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain 20 °C)

-

Dropper or Pasteur pipette

-

Lens cleaning paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, typically distilled water.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly.

-

Adjust the light source and the focus to bring the dividing line between the light and dark fields into sharp focus in the eyepiece.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.[1][3]

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR and ¹³C NMR Sample Preparation and Acquisition:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

-

Transfer the solution into a clean NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.[11]

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and setting appropriate acquisition parameters.[11]

Expected Spectral Features of this compound:

-

¹H NMR: Signals corresponding to the vinyl protons (CH=CH₂) and the protons of the isobutyl group (-OCH₂CH(CH₃)₂).

-

¹³C NMR: Resonances for the two vinyl carbons and the four carbons of the isobutyl group.[12]

IR spectroscopy is used to identify the functional groups present in a molecule.

Neat Liquid Sample IR Spectroscopy:

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place one to two drops of neat (undiluted) this compound onto the surface of one salt plate.[13]

-

Carefully place the second salt plate on top to create a thin liquid film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum. A background spectrum of the empty chamber should be taken first and automatically subtracted from the sample spectrum.[14]

Expected IR Absorption Bands for this compound:

-

C=C stretch of the vinyl group.

-

C-O-C ether linkage stretches.

-

C-H stretches and bends of the alkyl and vinyl groups.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer such as this compound.

Caption: Workflow for determining physical properties.

Safety and Handling

This compound is a highly flammable liquid and vapor.[15] It should be handled in a well-ventilated area, away from sources of ignition.[16] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[15] this compound may form explosive peroxides upon exposure to air and should be stored in a tightly sealed container in a cool, dry place. It is also harmful to aquatic life with long-lasting effects.[15] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[15]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound monomer. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for the accurate and reproducible characterization of this important chemical. The visualized experimental workflow further clarifies the logical progression of analysis. A firm grasp of these physical properties is critical for the safe and effective utilization of this compound in polymerization reactions and the development of novel materials.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. vernier.com [vernier.com]

- 5. phillysim.org [phillysim.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. This compound(109-53-5) 13C NMR spectrum [chemicalbook.com]

- 13. webassign.net [webassign.net]

- 14. youtube.com [youtube.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109-53-5 Name: this compound [xixisys.com]

Spectroscopic Data of Isobutyl Vinyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isobutyl vinyl ether, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols relevant for the acquisition of such spectra, intended to aid researchers in their analytical endeavors.

Structural and Spectroscopic Overview

This compound is a colorless liquid with the chemical formula C6H12O. Its structure consists of an isobutyl group attached to a vinyl ether moiety. The spectroscopic data presented below provides characteristic fingerprints that allow for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.47 | dd | 1H | 14.3, 6.8 | =CH-O |

| 4.18 | dd | 1H | 14.3, 2.2 | =CH₂ (trans) |

| 3.98 | dd | 1H | 6.8, 2.2 | =CH₂ (cis) |

| 3.45 | d | 2H | 6.7 | -O-CH₂- |

| 1.95 | m | 1H | 6.7 | -CH(CH₃)₂ |

| 0.96 | d | 6H | 6.7 | -CH(CH₃)₂ |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | =CH-O |

| 86.5 | =CH₂ |

| 75.8 | -O-CH₂- |

| 28.4 | -CH(CH₃)₂ |

| 19.3 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3115 | Medium | =C-H stretch |

| 2960-2870 | Strong | C-H stretch (alkyl) |

| 1620 | Strong | C=C stretch (vinyl) |

| 1200 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 100 | 15 | [M]⁺ (Molecular Ion) |

| 85 | 30 | [M - CH₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (isobutyl cation) |

| 43 | 40 | [C₃H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrument Setup: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This background is automatically subtracted from the sample spectrum.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, a small amount of a dilute solution of the sample is injected into the GC, which separates it from the solvent before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1][2][3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The data is processed by the instrument's software to produce the final spectrum.

References

An In-depth Technical Guide to the Reactivity and Stability of Isobutyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl vinyl ether (IBVE) is a versatile organic compound with the chemical formula C₆H₁₂O. It consists of an isobutyl group attached to a vinyl group through an ether linkage.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable monomer in polymer synthesis and a useful intermediate in various organic reactions. This guide provides a comprehensive overview of the core aspects of IBVE's reactivity and stability, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [1] |

| Boiling Point | 82-83 °C | |

| Melting Point | -112 °C | |

| Density | 0.768 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.395 | |

| Vapor Pressure | 68 mmHg at 20 °C | |

| Vapor Density | 3.45 (vs. air) | |

| Flash Point | -9 °C (15 °F) | [2] |

| Solubility in Water | Very slightly soluble | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [2] |

Reactivity

The reactivity of this compound is dominated by the presence of the electron-rich carbon-carbon double bond of the vinyl group. This makes it highly susceptible to electrophilic attack, particularly in cationic polymerization, and also enables it to participate in other addition reactions.

Cationic Polymerization

The most significant application of IBVE is as a monomer in cationic polymerization to produce poly(this compound) (PIBVE).[3] This polymer finds use in adhesives, coatings, and as a plasticizer.[4] The polymerization is typically initiated by a proton source or a Lewis acid. Living cationic polymerization techniques have been developed to synthesize well-defined PIBVE with controlled molecular weights and narrow molecular weight distributions.[1][5]

The cationic polymerization of IBVE proceeds through the classical steps of initiation, propagation, and termination/chain transfer. The electron-donating isobutoxy group stabilizes the propagating carbocation, making IBVE a highly reactive monomer for this type of polymerization.

Hydrolysis

This compound is stable under neutral and alkaline conditions but readily undergoes hydrolysis in the presence of acids to yield isobutanol and acetaldehyde.[6] This reaction is a classic example of the acid-catalyzed hydrolysis of a vinyl ether.

The hydrolysis mechanism involves the rate-determining protonation of the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal, which then decomposes to the final products.[3]

Stability

The stability of this compound is a critical consideration for its storage, handling, and application. Key factors influencing its stability include temperature, exposure to air and light, and the presence of acids or bases.

Thermal Stability

This compound can undergo thermal decomposition at elevated temperatures. Studies on similar vinyl ethers, such as vinyl isopropyl ether, suggest that the primary decomposition pathway is an intramolecular rearrangement to form an alkene (isobutylene) and an aldehyde (acetaldehyde).[7] At higher temperatures, a minor free-radical decomposition pathway may also become apparent.[8]

The thermal stability of the resulting polymer, poly(this compound), is also an important characteristic. TGA studies on similar poly(vinyl ethers) show that the decomposition temperature is influenced by the nature of the side group.[9][10]

Table 2: Thermal Decomposition Data for Related Vinyl Ethers

| Compound | Temperature Range (°C) | Primary Products | Reference(s) |

| Vinyl Isopropyl Ether | 447-521 | Propylene, Acetaldehyde | [8] |

| n-Butyl Vinyl Ether | 317-377 | But-1-ene, Acetaldehyde | [11] |

Oxidative Stability and Peroxide Formation

Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[2] This is a significant safety hazard, and it is crucial to store IBVE in airtight containers, protected from light, and to test for the presence of peroxides before distillation or heating.

Shelf Life and Stabilization

Due to its propensity for polymerization and peroxide formation, this compound is often supplied with a stabilizer. Common stabilizers include potassium hydroxide or triethanolamine. These basic stabilizers neutralize any acidic impurities that could initiate cationic polymerization. The shelf life of poly(this compound) is generally considered to be around 12 months under proper storage conditions.[4] The addition of stabilizers can significantly extend the shelf life of vinyl ester resins, a related class of compounds.[12]

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of this compound in a research setting.

Purification of this compound

For applications requiring high purity, such as living cationic polymerization, commercial this compound should be purified. A common procedure involves distillation over a drying agent.

Protocol:

-

Place this compound in a round-bottom flask.

-

Add calcium hydride (CaH₂) as a drying agent.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Distill the this compound from the calcium hydride under an inert atmosphere.

-

Store the purified monomer under an inert atmosphere and protect it from light.[1]

Living Cationic Polymerization of this compound

The following is a general protocol for the living cationic polymerization of IBVE. Specific initiator/co-initiator systems and reaction conditions will influence the polymer characteristics.

Materials:

-

Purified this compound (IBVE)

-

Dry solvent (e.g., toluene, hexane)

-

Initiator (e.g., HCl-IBVE adduct)

-

Lewis acid co-initiator (e.g., SnCl₄, TiCl₄)

-

Quenching agent (e.g., pre-chilled methanol)

-

Inert atmosphere (nitrogen or argon)

-

Dry glassware

Procedure:

-

Under an inert atmosphere, add the dry solvent to a pre-dried reaction vessel.

-

Cool the solvent to the desired reaction temperature (e.g., 0 °C, -30 °C, or -78 °C).

-

Add the purified this compound monomer to the solvent.

-

Add the initiator solution (e.g., HCl-IBVE adduct in the reaction solvent).

-

Initiate the polymerization by adding the Lewis acid co-initiator.

-

Allow the reaction to proceed for the desired time.

-

Quench the polymerization by adding the pre-chilled quenching agent (e.g., methanol).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum.[1]

Characterization:

-

Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).[1]

-

Polymer Structure and Tacticity: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

-

Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][14]

Conclusion

This compound is a reactive monomer with a well-defined profile of chemical behavior. Its high susceptibility to cationic polymerization makes it a valuable building block for the synthesis of poly(vinyl ethers) with tailored properties. Conversely, its instability in the presence of acids necessitates careful handling and storage to prevent unwanted hydrolysis. The tendency to form peroxides upon exposure to air is a critical safety consideration. A thorough understanding of these reactivity and stability characteristics, coupled with the application of appropriate experimental protocols, is essential for the successful and safe utilization of this compound in research and development, including its potential applications in the field of drug development as a component of novel polymer-based delivery systems.

References

- 1. main.spsj.or.jp [main.spsj.or.jp]

- 2. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

Isobutyl Vinyl Ether: A Comprehensive Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for isobutyl vinyl ether. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of metabolic pathways and safety procedures.

Chemical Identification

The unique identifier for this compound is:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [3][5] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Characteristic, sweet, fruity, ether-like | [4][5] |

| Boiling Point | 82 - 83 °C | [5][7] |

| Melting Point | -112 °C | [5] |

| Density | 0.76 g/mL | [4] |

| Vapor Pressure | 89 mbar @ 20 °C | [5] |

| Solubility in Water | 0.7 g/L (25 °C) | [4][5] |

| log Pow (Octanol/Water Partition Coefficient) | 3.07 at 25 °C | [7] |

Safety Information

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. The following sections detail its hazard classifications, handling procedures, and emergency measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Flammability: It is a highly flammable liquid and vapor.[7][8][9][10] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[10]

-

Skin Irritation: It is known to cause skin irritation.[7][8][11]

-

Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[7][8]

-

Peroxide Formation: May form explosive peroxides upon exposure to air, particularly when heated or distilled.[7]

-

Inhalation Hazard: Vapors may cause dizziness or suffocation.[9][10]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Avoid contact with skin and eyes.[8]

-

Avoid inhalation of vapor or mist.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Ground and bond containers and receiving equipment.[7]

-

-

Storage:

A logical workflow for the safe handling of this compound is depicted in the following diagram:

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1][13] A face shield may also be necessary.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][5][13]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[1][5]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[8][13]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do.[8][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

Toxicological Information

The acute toxicity of this compound has been evaluated through various studies. A summary of the available data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat (male and female) | Oral | > 7,700 mg/kg | [7] |

| LC₅₀ | Rat (male and female) | Inhalation (4 h) | > 21 mg/l | [7] |

| LD₅₀ | Rabbit (male) | Dermal | 15,400 mg/kg | [7] |

Metabolism and Toxicological Pathway

While specific studies on the metabolism of this compound are limited, the metabolic pathway can be inferred from studies on other vinyl ethers. The primary route of metabolism is expected to involve the cytochrome P450 (CYP) enzyme system in the liver.

The proposed metabolic pathway is as follows:

-

Oxidation: The vinyl group of this compound is oxidized by CYP enzymes (potentially CYP2E1) to form a reactive epoxide intermediate.

-

Detoxification: This reactive intermediate is then detoxified through conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).

-

Excretion: The resulting glutathione conjugate is further metabolized and excreted, primarily in the urine.

Depletion of glutathione can lead to increased cellular damage by the reactive epoxide intermediate, which is a potential mechanism of toxicity for some vinyl ethers.

The inferred metabolic pathway is illustrated in the following diagram:

References

- 1. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Depletion of glutathione and hepato-toxicity caused by vinyl ethers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytochrome P-450 and the metabolism of vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]

- 11. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Solubility of Isobutyl Vinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl vinyl ether in a range of common organic solvents. The information is intended to be a valuable resource for laboratory work, process development, and formulation in various scientific and industrial applications, including polymer synthesis, coatings, adhesives, and as a chemical intermediate.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often referred to as miscibility. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its ether functional group and alkyl chain, exhibits a polarity that allows for broad miscibility with a variety of organic solvents.

A more quantitative prediction of solubility can be made using Hansen Solubility Parameters (HSP), which are based on the energy of vaporization of a liquid. These parameters are divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The HSP for this compound indicates its compatibility with a wide array of organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., g/100 mL) for this compound in various organic solvents is not extensively documented in readily available literature, it is widely reported as being miscible with most common organic solvents. Miscibility implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase at room temperature. The following table summarizes the qualitative solubility of this compound in a selection of organic solvents.

| Solvent Class | Solvent | Solubility/Miscibility |

| Alcohols | Ethanol | Miscible[1][2][3][4] |

| Methanol | Miscible | |

| Ethers | Diethyl Ether | Miscible[1][2][3][4] |

| Tetrahydrofuran (THF) | Miscible | |

| Ketones | Acetone | Miscible |

| Aromatic Hydrocarbons | Toluene | Soluble[5] |

| Aliphatic Hydrocarbons | Hexane | Soluble[5] |

| Esters | Ethyl Acetate | Miscible |

| Halogenated Hydrocarbons | Chloroform | Miscible |

| Amides | Dimethylformamide (DMF) | Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |

| Water | Water | Sparingly/Slightly Soluble[1][4][6] |

Experimental Protocols

The following section details a general experimental protocol for the qualitative determination of miscibility of this compound in an organic solvent by visual inspection. This method is straightforward, requires minimal equipment, and is suitable for a rapid assessment of miscibility in a laboratory setting.

Protocol: Visual Determination of Miscibility

1. Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.

2. Materials:

- This compound (analytical grade)

- Organic solvent to be tested (analytical grade)

- Two clean, dry glass test tubes or vials with stoppers

- Pipettes or graduated cylinders for volume measurement

- Vortex mixer or shaker (optional)

- Proper personal protective equipment (PPE): safety goggles, lab coat, and gloves.

3. Procedure:

- Label two test tubes, one for the test mixture and one as a control.

- To the first test tube, add 5 mL of the organic solvent.

- To the same test tube, add 5 mL of this compound.

- Stopper the test tube securely.

- Gently invert the test tube several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

- Place the test tube in a rack and allow it to stand for at least 5 minutes.

- Visually inspect the mixture against a well-lit background.

- Observation:

- Miscible: The mixture will be a single, clear, and homogeneous liquid phase with no visible interface or cloudiness.

- Immiscible: The mixture will separate into two distinct layers.

- Partially Miscible: The mixture may appear cloudy or form an emulsion that does not separate into distinct layers immediately.

- For comparison, observe the appearance of the pure solvent in the control test tube.

4. Safety Precautions:

- Work in a well-ventilated fume hood.

- This compound is flammable; keep away from ignition sources.

- Consult the Safety Data Sheets (SDS) for both this compound and the solvent being used before starting the experiment.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound.

Caption: "Like Dissolves Like" Principle for this compound.

Experimental Workflow for Miscibility Determination

The diagram below outlines the step-by-step process for the visual determination of the miscibility of this compound with an organic solvent.

Caption: Experimental Workflow for Miscibility Testing.

References

The Mechanism of Cationic Polymerization of Vinyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the cationic polymerization of vinyl ethers. Vinyl ethers are a crucial class of monomers, and understanding their polymerization behavior is paramount for the synthesis of well-defined polymers with applications ranging from adhesives and coatings to advanced drug delivery systems. This document details the fundamental steps of initiation, propagation, and termination, with a special focus on living cationic polymerization techniques that enable precise control over polymer architecture. Experimental protocols for key polymerization and characterization techniques are provided, alongside quantitative kinetic data and visual representations of the underlying chemical processes to facilitate a deeper understanding.

Core Principles of Cationic Polymerization of Vinyl Ethers

Cationic polymerization is a chain-growth polymerization process initiated by an electrophile, leading to a carbocationic propagating species. Vinyl ethers are particularly susceptible to this type of polymerization due to the electron-donating nature of the ether oxygen, which can stabilize the positive charge on the adjacent carbon atom through resonance. The overall process can be divided into three key stages: initiation, propagation, and termination.[1]

Initiation

The initiation step involves the generation of a carbocationic active center from the vinyl ether monomer. This can be achieved through various initiating systems, broadly classified as protonic acids and Lewis acids.[2][3]

-

Protonic Acids: Strong Brønsted acids, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), can directly protonate the vinyl ether double bond to form a carbocation.[1] However, the use of strong protonic acids can be challenging to control due to their high reactivity and the nucleophilicity of their counterions, which can lead to premature termination.[1]

-

Lewis Acids: Lewis acids, such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂), are commonly used in conjunction with a co-initiator (also known as a cationogen), such as water or an alkyl halide.[2][4] The Lewis acid activates the co-initiator, which then generates the initiating carbocation. For example, in the presence of water, a Lewis acid can form a complex that releases a proton to initiate polymerization.[1]

Propagation

Once the initial carbocation is formed, it rapidly adds to another monomer molecule in a process called propagation. This addition regenerates the carbocationic active center at the end of the growing polymer chain, allowing for the sequential addition of many monomer units.[2] The rate of propagation is influenced by factors such as the reactivity of the monomer, the nature of the counterion, the solvent polarity, and the temperature.

Termination and Chain Transfer

The growth of the polymer chain can be halted by termination or chain transfer reactions. These events are often undesirable in controlled polymerization as they lead to a broad molecular weight distribution.[2]

-

Termination: Termination involves the irreversible destruction of the propagating carbocation. This can occur through combination with the counterion, reaction with impurities, or other side reactions.

-

Chain Transfer: Chain transfer involves the transfer of the active center to another species, such as a monomer, solvent, or polymer, which terminates the growth of one chain while initiating the growth of a new one. A common chain transfer reaction is β-proton elimination from the growing carbocation to the counterion or a monomer molecule.

Living Cationic Polymerization of Vinyl Ethers

Conventional cationic polymerization is often plagued by termination and chain transfer reactions, making it difficult to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. Living cationic polymerization is a powerful technique that overcomes these limitations by establishing a dynamic equilibrium between active (propagating) and dormant (non-propagating) species.[5][6] This equilibrium suppresses irreversible termination and chain transfer, allowing the polymer chains to grow at a uniform rate.[5]

Key features of living cationic polymerization include:

-

A linear increase in number-average molecular weight (Mₙ) with monomer conversion.

-

A narrow molecular weight distribution, with polydispersity indices (PDI or Đ = Mₙ/Mₙ) typically below 1.2.[7]

-

The ability to synthesize block copolymers by sequential monomer addition.

Living cationic polymerization of vinyl ethers can be achieved by careful selection of the initiator, Lewis acid, solvent, and temperature.[8] For example, initiating systems such as an adduct of isobutyl vinyl ether and HCl (IBVE-HCl) in combination with a mild Lewis acid like SnCl₄ in a non-polar solvent at low temperatures can induce living polymerization.[8]

Quantitative Data

The kinetics of cationic polymerization of vinyl ethers are highly dependent on the specific monomer, initiator system, and reaction conditions. The following tables summarize representative quantitative data for the polymerization of common vinyl ethers.

Table 1: Effect of Lewis Acid on the Living Cationic Polymerization of this compound (IBVE) *

| Lewis Acid | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| SnCl₄ | 0 | 9,800 | 1.15 |

| SnCl₄ | -30 | 10,200 | 1.08 |

| SnCl₄ | -78 | 10,100 | 1.05 |

| TiCl₄ | 0 | 25,000 | 2.5 |

| TiCl₄ | -30 | 28,000 | 2.1 |

| EtAlCl₂ | 0 | 35,000 | 3.2 |

*Data extracted from a study on the polymerization of IBVE initiated by the IBVE-HCl adduct.[8]

Table 2: Kinetic Parameters for the Cationic Photopolymerization of Vinyl Ethers *

| Monomer | Initiator | kₚ (L mol⁻¹ s⁻¹) | kₜ (min⁻¹) | Activation Energy (kJ/mol) |

| Phenyl Glycidyl Ether | Iodonium Antimonate | ~0.4 - 0.6 | ~0.04 - 0.07 | 70 - 85 |

*Data for a related epoxide monomer, highlighting the typical range of kinetic parameters in cationic photopolymerizations.[9] Direct kinetic data for vinyl ethers is less commonly tabulated.

Experimental Protocols

This section provides detailed methodologies for the living cationic polymerization of a representative vinyl ether, this compound (IBVE), and the subsequent characterization of the polymer.

Materials and Purification

-

This compound (IBVE): Washed with an aqueous sodium hydroxide solution, followed by water. Dried over potassium hydroxide and then distilled twice over calcium hydride under a nitrogen atmosphere.[8]

-

Toluene (solvent): Dried by passing through a solvent purification column or by distillation from sodium/benzophenone under a nitrogen atmosphere.[8]

-

Tin tetrachloride (SnCl₄): Used as received as a solution in a non-polar solvent (e.g., heptane).[8]

-

IBVE-HCl adduct (initiator): Prepared by the addition reaction of IBVE with HCl.[8]

-

Methanol (quenching agent): Reagent grade.

Living Cationic Polymerization of IBVE

Procedure:

-

A glass reaction tube equipped with a magnetic stirrer and a three-way stopcock is thoroughly dried by heating under a stream of dry nitrogen.

-

The reaction tube is cooled to room temperature under a nitrogen atmosphere.

-

The desired amounts of toluene, IBVE, and the IBVE-HCl adduct solution are sequentially added to the reaction tube via dry syringes.

-

The reaction mixture is cooled to the desired temperature (e.g., -30 °C) in a suitable cooling bath.

-

The polymerization is initiated by the rapid addition of a pre-chilled solution of SnCl₄ in heptane.

-

The reaction is allowed to proceed with vigorous stirring for a predetermined time.

-

The polymerization is terminated by the addition of pre-chilled methanol.

-

The resulting polymer is purified by reprecipitation: the reaction mixture is poured into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer. The precipitate is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.[]

Polymer Characterization

NMR spectroscopy is used to determine the chemical structure of the polymer and to calculate the monomer conversion.

Procedure:

-

A small amount of the purified polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The ¹H NMR spectrum is recorded.

-

Monomer conversion can be determined by comparing the integration of the vinyl proton signals of the residual monomer with the signals of the polymer backbone.

GPC (also known as size-exclusion chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

Procedure:

-

A dilute solution of the polymer (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., THF).

-

The solution is filtered through a micropore filter (e.g., 0.45 µm) to remove any dust or particulate matter.

-

The filtered solution is injected into the GPC system.

-

The molecular weight and PDI are determined by comparing the elution time of the polymer sample with a calibration curve generated from a series of narrow molecular weight standards (e.g., polystyrene).

Conclusion

The cationic polymerization of vinyl ethers is a versatile and powerful method for the synthesis of a wide range of polymeric materials. While conventional cationic polymerization often leads to poorly defined products, the development of living cationic polymerization techniques has provided chemists with the tools to synthesize polymers with precise control over molecular weight, architecture, and functionality. A thorough understanding of the underlying mechanisms of initiation, propagation, and termination, as well as the principles of living polymerization, is essential for the rational design and synthesis of advanced polymeric materials for applications in research, medicine, and industry. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in these fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. main.spsj.or.jp [main.spsj.or.jp]

- 9. radtech.org [radtech.org]

fundamental chemistry of vinyl ether compounds

An In-depth Technical Guide to the Fundamental Chemistry of Vinyl Ether Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group (C=C-O-R). The electron-rich nature of the carbon-carbon double bond, a result of resonance with the adjacent oxygen atom's lone pairs, imparts unique reactivity compared to simple alkenes or ethers. This reactivity makes them valuable intermediates in a wide array of organic transformations and as monomers for functional polymers.[1] Their applications are particularly notable in the synthesis of complex natural products, the development of stimuli-responsive materials, and as key building blocks in medicinal chemistry and drug delivery systems.[1][2] This guide provides a comprehensive overview of the core chemistry of vinyl ethers, including their synthesis, physicochemical properties, characteristic reactions, and applications, with a focus on aspects relevant to research and drug development.

Synthesis of Vinyl Ether Compounds

The synthesis of vinyl ethers can be challenging, as simple alkylation of enolates typically results in C-alkylation rather than the desired O-alkylation.[1] Consequently, a variety of specialized methods have been developed. Key strategies include the addition of alcohols to alkynes, transition metal-catalyzed transetherification, and elimination reactions.

Key Synthetic Methodologies

-

Addition of Alcohols to Alkynes: This classic method involves the reaction of an alcohol with acetylene, often catalyzed by a base.[3][4] A modern variation utilizes calcium carbide as a safer in-situ source of acetylene under superbasic conditions (KOH/DMSO).[5]

-

Transition Metal-Catalyzed Vinylation: Palladium and iridium complexes are widely used to catalyze the transfer of a vinyl group from a vinyl ether (e.g., ethyl vinyl ether) or vinyl acetate to an alcohol.[3][6] This method, known as transetherification, is highly efficient and tolerates a wide range of functional groups.[6]

-

Wittig-type Olefination: While less common for esters due to the lower electrophilicity of the carbonyl carbon, Wittig-type reactions can be employed to form the vinyl ether linkage from ester substrates.[3]

-

Elimination Reactions: Vinyl ethers can be formed through the elimination of leaving groups (halides, alkoxides) from suitably substituted ether precursors.[3]

The choice of method depends on substrate scope, desired scale, and functional group tolerance. For laboratory-scale synthesis requiring high functional group compatibility, palladium-catalyzed transetherification is often a preferred route.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of vinyl ethers are dictated by the interplay between the vinyl group and the ether oxygen. They are generally volatile, colorless liquids with characteristic odors.[4][7]

Physical Properties

The following table summarizes key physical properties for several common vinyl ethers.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | 33 | 0.759 |

| Divinyl Ether | C₄H₆O | 70.09 | 28-31 | 0.773 |

| Isobutyl Vinyl Ether | C₆H₁₂O | 100.16 | 83 | 0.769 |

| 2-Chloroethyl Vinyl Ether | C₄H₇ClO | 106.55 | 104-108 | 1.048 |

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of vinyl ethers.

The vinyl protons of an ether exhibit a characteristic splitting pattern in ¹H NMR spectroscopy, typically appearing in the 3.5-6.5 ppm range. The resonance effect from the ether oxygen increases the electron density at the β-carbon, causing the terminal protons to be more shielded compared to those in simple alkenes.[10]

Table 2: Representative NMR Data for Ethyl Vinyl Ether (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 6.43 | dd, 1H (OCH=) |

| 4.14 | dd, 1H (trans-CH=) | |

| 3.95 | dd, 1H (cis-CH=) | |

| 3.72 | q, 2H (OCH₂) | |

| 1.27 | t, 3H (CH₃) | |

| ¹³C NMR | 151.8 | OCH= |

| 86.2 | =CH₂ | |

| 63.5 | OCH₂ | |

| 14.6 | CH₃ |

The IR spectra of vinyl ethers are distinguished by several key absorption bands. The C=C stretching vibration is prominent, and the C-O stretching region often shows characteristic bands for the sp²-C-O bond.

Table 3: Key IR Absorption Bands for Vinyl Ethers